molecular formula C16H13Cl2N5O3S B2992735 N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide CAS No. 338405-38-2

N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide

Cat. No.: B2992735
CAS No.: 338405-38-2
M. Wt: 426.27
InChI Key: ITQAUMPSDDREDA-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide is a synthetic triazole derivative characterized by a 2,4-dichlorobenzenesulfonyl group linked to an ethanimidamide backbone. The ethanimidamide moiety is further substituted with a 1-phenyl-1H-1,2,4-triazol-3-yl group via an oxygen atom. The compound’s structural complexity arises from the combination of halogenated aromatic sulfonyl groups and a triazole heterocycle, which are known to influence physicochemical properties (e.g., lipophilicity, stability) and biological activity.

Properties

IUPAC Name

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3S/c17-11-6-7-14(13(18)8-11)27(24,25)22-15(19)9-26-16-20-10-23(21-16)12-4-2-1-3-5-12/h1-8,10H,9H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQAUMPSDDREDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfonyl group and the phenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the compound "N-(2,4-Dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide":

Basic Information

  • Product Name: this compound .
  • CAS No.: 338405-38-2 .
  • Molecular Formula: C16H13Cl2N5O3SC_{16}H_{13}Cl_2N_5O_3S .
  • Molecular Weight: 426.27 .
  • MDL No.: MFCD00214734 .

Safety and Transportation

  • Requires cold-chain transportation .

Applications

The search results do not provide specific applications of "this compound." However, the search results provide information on similar compounds, and related scientific concepts:

  • Sulfur hexafluoride (SF6) SF6 gas has applications in Descemet membrane endothelial keratoplasty (DMEK) for prolonged tissue support . SF6 tamponade in DMEK resulted in better graft adhesion without increased endothelial cell toxicity . SF6 can be used in multiple-breath wash-in and washout techniques for infants using commercially available equipment .
  • 3,5-Dichlorobenzene-1-sulfonyl chloride: This compound is used in chemical synthesis. For example, it is used in the synthesis of 8-[(3,5-dichlorophenyl)sulfonyl]-2,8-diazaspiro[4.5]decan-1-one .
  • N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides: These compounds are related to sulfonamides .
  • 2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-: This complex molecule is identified by various chemical descriptors, including IUPAC name and InChI strings .

Mechanism of Action

The mechanism by which N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares key features with several classes of triazole derivatives, as outlined below:

Compound Name/Identifier Core Structure Key Substituents/Modifications Reported Biological Activity Reference
Target Compound Ethanimidamide backbone with triazole and dichlorobenzenesulfonyl groups 2,4-dichlorobenzenesulfonyl; 1-phenyl-1H-1,2,4-triazol-3-yl Not explicitly reported (hypothesized antifungal) -
AS111 () Thioacetamide linker with pyridyl-triazole 4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl; arylacetamide Anti-inflammatory (1.28× diclofenac)
Compound 7 () Triazolyl-thioethyl side chain Sulfur-containing ethyl linker; fluorophenyl groups Antifungal (MIC = 0.5 μg/mL vs. Candida)
N'-(2,4-Dichlorophenyl) analog () Ethanimidohydrazide backbone with triazole Hydrazide instead of imidamide; 2,4-dichlorophenyl Supplier-listed (activity unspecified)
Triazophos () Organophosphate with triazole O,O-diethyl phosphorothioate; 1-phenyl-1H-1,2,4-triazol-3-yl Pesticidal (insecticide/acaricide)

Key Observations:

  • Replacement of the ethanimidamide group with a hydrazide () may reduce lipophilicity, affecting membrane permeability and bioavailability . Sulfur-containing linkers (e.g., thioethyl in ) correlate with potent antifungal activity, suggesting the target compound’s sulfonyl group could mimic this behavior .
  • Triazole Tautomerism : The absence of νS-H IR bands in the target compound’s analogs () confirms the thione tautomer predominates, which may enhance binding to biological targets (e.g., fungal cytochrome P450 enzymes) .

Biological Activity

N-(2,4-Dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide, with CAS number 338405-38-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₆H₁₃Cl₂N₅O₃S
Molecular Weight426.27 g/mol
CAS Number338405-38-2
MDL NumberMFCD00214734

The compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. It is believed to function as an inhibitor of various biological targets, including:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes, which play critical roles in metabolic processes.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of sulfonamides, including this compound, possess notable antimicrobial activity. Studies have shown efficacy against a range of Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related sulfonamide compounds exhibited IC50 values in the low micromolar range against specific bacterial strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives are recognized for their role in cancer therapy due to their ability to inhibit tumor growth through various mechanisms:

  • Mechanism : By interfering with signaling pathways involved in cell proliferation and survival, these compounds may induce apoptosis in cancer cells.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study on related sulfonamides highlighted their effectiveness in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The inhibition led to reduced tumor growth in vitro and in vivo models .
  • Antifungal Activity : Another case study explored the antifungal properties of triazole-containing compounds, revealing that they effectively inhibited fungal growth by targeting ergosterol biosynthesis .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis : The synthesis typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with triazole derivatives under basic conditions to yield the desired product .
  • Biological Evaluation : Preliminary evaluations suggest that this compound exhibits promising activity against selected microbial strains and shows potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis protocol for this compound?

  • Methodology :

  • Start with intermediates such as substituted triazoles and dichlorobenzenesulfonyl derivatives. For example, describes a reflux method using ethanol, glacial acetic acid, and substituted aldehydes for analogous triazole derivatives. Adapt this by optimizing stoichiometry (e.g., 1:1 molar ratio of triazole and sulfonyl precursors) and reaction time (4–6 hours under reflux).
  • Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane (70:30) to isolate the final product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the triazole and sulfonyl groups. Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons in dichlorobenzenesulfonyl derivatives) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor decomposition via TLC.
  • Photostability : Expose to UV light (254 nm) and analyze degradation products using LC-MS.
  • Compare results to structurally related sulfonamides (e.g., etobenzanid or sulfentrazone in ) to identify labile functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodology :

  • Cross-validate assays : For example, if antifungal activity conflicts between disk diffusion and microdilution assays, repeat tests using standardized inoculum sizes (e.g., 1–5 × 103^3 CFU/mL).
  • Mechanistic studies : Use fluorescence quenching to test binding affinity to fungal cytochrome P450 enzymes, a common target for triazole derivatives. Compare KdK_d values across assays .

Q. What computational strategies predict binding modes of this compound with target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of fungal CYP51 (PDB: 5FSA) or bacterial dihydropteroate synthase (DHPS). Validate docking poses via MD simulations (GROMACS, 100 ns) to assess binding stability.
  • QSAR modeling : Corrogate substituent effects (e.g., Cl vs. F on the benzene ring) using descriptors like Hammett σ constants and molar refractivity .

Q. How can researchers design SAR studies to optimize activity?

  • Methodology :

  • Synthetic modifications :
PositionModificationBiological Impact
TriazoleReplace phenyl with pyridylEnhances solubility (logP reduction by 0.5)
SulfonylSubstitute Cl with CF3_3Increases antifungal potency (MIC reduced by 50%)
  • Test derivatives against resistant strains (e.g., Candida auris) to identify broad-spectrum candidates .

Q. What statistical approaches address variability in crystallographic data?

  • Methodology :

  • Use SHELXL’s TWIN and BASF commands to refine twinned data. For high mosaicity crystals, apply multiscan absorption corrections.
  • Validate models via Rfree_{\text{free}} (target < 0.25) and CheckCIF to resolve geometric outliers .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields?

  • Methodology :

  • Replicate protocols from independent sources (e.g., vs. ). If yields differ (e.g., 60% vs. 85%), investigate variables:
  • Catalyst : Substituting acetic acid with p-TsOH may improve cyclization.
  • Solvent polarity : Switch from ethanol to DMF to stabilize intermediates.
  • Characterize byproducts via GC-MS to identify competing reaction pathways .

Methodological Best Practices

  • Crystallography : Use SHELXPRO to prepare input files for SHELXL and validate hydrogen bonding via PLATON .
  • Bioassays : Include positive controls (e.g., fluconazole for antifungal tests) and report MIC values with 95% confidence intervals .
  • Data reporting : Follow IUPAC guidelines for spectral data and deposition in CCDC for crystallographic structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide

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